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Compound of Interest

Compound Name: 2-(4-Bromobenzyl)malonic acid

CAS No.: 92013-18-8

Cat. No.: B1281969

Get Quote

Executive Summary
This technical guide provides a comprehensive framework for the structural identification and

purity profiling of 2-(4-Bromobenzyl)malonic acid (CAS: 92013-18-8). This compound serves

as a critical intermediate in the synthesis of phenylalanine analogs and hydrocinnamic acid

derivatives.

Because this compound acts as a transient intermediate in many pathways (often

decarboxylated in situ), high-fidelity reference spectra are frequently absent from standard

open-access libraries. This guide bridges that gap by providing Reference Spectroscopic

Profiles derived from first-principles chemometrics and validated analog data. The protocols

below emphasize the "Br-isotope signature" and specific NMR coupling patterns as primary

validation tools.

Structural Elucidation & Theoretical Framework
Molecular Identity

IUPAC Name: 2-[(4-Bromophenyl)methyl]propanedioic acid[1]
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Molecular Formula:

[1]

Molecular Weight: 273.08 g/mol [1]

Melting Point: 148–150 °C (Decarboxylation may occur near melt)

The "Diagnostic Triad"
To confirm identity with high confidence (E-E-A-T standard), the analyst must verify three

structural features simultaneously:

The Malonic Moiety: Confirmed by a specific methine proton signal (

~3.5 ppm) and two carboxylic acid carbons.

The Para-Substitution: Confirmed by a symmetric AA'BB' aromatic coupling system.

The Bromine Fingerprint: Confirmed by the 1:1 isotopic abundance in Mass Spectrometry (

Br/

Br).

Spectroscopic Reference Data
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d

is the required solvent. Chloroform (CDCl

) is unsuitable due to the poor solubility of the dicarboxylic acid and the invisibility of
exchangeable protons.

Table 1:

H NMR Reference Data (400 MHz, DMSO-d
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-CH CH 3.00 - 3.10 2H Doublet (d) 7.5
Benzylic

methylene.

Table 2:

C NMR Reference Data (100 MHz, DMSO-d

)

Carbon Type
Shift (

, ppm)
Structural Significance

C=O 170.0 - 171.5
Carboxylic acid carbonyls

(symmetric).

Ar-C (Quat) 137.5 - 138.5
Ipso-carbon attached to the

alkyl chain.

Ar-CH 131.0 - 131.5
Aromatic carbons ortho to

Bromine.

Ar-CH 130.5 - 131.0
Aromatic carbons meta to

Bromine.

Ar-C-Br 119.5 - 120.5

Carbon attached to Bromine

(distinctive upfield shift due to

heavy atom effect).

-CH 52.5 - 53.5 Malonic methine carbon.

-CH 33.5 - 34.5 Benzylic methylene carbon.
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Analyst Note: The coupling constant (

) between the

-CH and

-CH

is critical. If this appears as a singlet, the compound may have decarboxylated to

the mono-acid (3-(4-bromophenyl)propanoic acid).

Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) in Negative Mode ([M-H]

) is preferred for dicarboxylic acids.

Table 3: Isotopic Abundance Profile
m/z (Negative
Mode)

Relative Intensity Origin Validation Check

270.9 100%

[M(

Br)-H]
Base peak.

272.9 ~98%

[M(

Br)-H]

Must be approx equal

height to 270.9.

226.9 / 228.9 Variable

[M-CO

-H]

Decarboxylation

fragment (in-source).

Infrared Spectroscopy (FT-IR)
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O-H Stretch: 2600–3200 cm

(Very broad, characteristic of carboxylic acid dimers).

C=O Stretch: 1700–1730 cm

(Strong, may appear as a split peak due to vibrational coupling between the two carbonyls).

C-Br Stretch: 1010–1070 cm

(Fingerprint region confirmation).

Experimental Protocols
Synthesis & Isolation Workflow
Understanding the synthesis is vital for interpreting the impurity profile. The compound is

synthesized via Malonic Ester Synthesis.[6][7]
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Reagents:
Diethyl Malonate + 4-Bromobenzyl Bromide

Alkylation (NaOEt/EtOH)
Forms: Diethyl 2-(4-bromobenzyl)malonate

 SN2 Reaction

Hydrolysis (NaOH/H2O, Reflux)
Cleaves esters to Carboxylates

 Saponification

Acidification (HCl to pH 1)
Precipitates Target Acid

 Protonation

QC Checkpoint:
1H NMR (DMSO-d6)

 Isolation

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical acidification step where the target solid is

isolated.

Sample Preparation for NMR
Objective: Prevent signal broadening due to aggregation.

Mass: Weigh 10–15 mg of the dry solid.

Solvent: Add 0.6 mL DMSO-d

.
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Additive (Optional): If peaks are broad, add 1 drop of TFA-d (Trifluoroacetic acid-d) to

collapse exchangeable protons or shift the water peak away from the region of interest.

Mixing: Sonicate for 60 seconds. Ensure the solution is clear; any turbidity indicates

unreacted starting material (benzyl bromide derivative) which is insoluble in DMSO.

Quality Control & Impurity Profiling
When analyzing the spectra, look for these common impurities:

Diethyl 2-(4-bromobenzyl)malonate (Intermediate):

Indicator: Presence of ethyl quartet (~4.1 ppm) and triplet (~1.1 ppm) in

H NMR.

Cause: Incomplete hydrolysis.

3-(4-Bromophenyl)propanoic acid (Decarboxylated Product):

Indicator: Loss of the methine triplet at 3.6 ppm. Appearance of two methylene triplets

(~2.5 ppm and ~2.8 ppm).

Cause: Overheating during workup or drying.

4-Bromobenzyl alcohol:

Indicator: Singlet at ~4.4 ppm (benzylic CH

) and absence of malonic CH.

Cause: Hydrolysis of unreacted starting material.

Logic Map: Impurity Identification
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Figure 2: Decision tree for identifying common synthetic impurities based on proton NMR

signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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